4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid
Description
4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid (CAS 1263047-40-0) is a Boc-protected guanidino derivative of cyclohexane carboxylic acid. Its molecular formula is C₁₈H₃₁N₃O₆, with a molecular weight of 385.46 g/mol . The compound features a trans-configuration cyclohexane ring substituted with a methyl group and a bis-Boc-protected guanidino moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, making it valuable in peptide synthesis and drug development, particularly in modulating cell-penetrating peptides and metabolic studies .
Properties
IUPAC Name |
4-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-11-12-7-9-13(10-8-12)14(23)24/h12-13H,7-11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSOCWKUWWJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113881 | |
| Record name | trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263047-40-0 | |
| Record name | trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) groups to form bis(tert-butoxycarbonyl)amino.
Formation of the guanidino group: The protected amine is then reacted with a guanidine derivative to form the guanidino group.
Cyclization: The intermediate is cyclized to form the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted guanidino derivatives.
Scientific Research Applications
4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with therapeutic effects.
Medicine: Investigated for its potential use in drug development, particularly for its bioactivity against various biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Structural Features of Key Compounds
| Compound Name | CAS Number | Substituents | Configuration | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Trans-(boc2-guanidino)methycyclohexane CA | 1263047-40-0 | Boc₂-guanidino, methyl | Trans | 385.46 |
| 4-Trans-[(Boc)₂-guanidino]cyclohexane CA | 1263046-44-1 | Boc₂-guanidino | Trans | 385.46 |
| 4-cis-[(Boc)₂-Guanidino]cyclohexane CA (ET-083) | - | Boc₂-guanidino | Cis | 385.46 |
| Trans-4-methylcyclohexanecarboxylic acid | 13064-83-0 | Methyl | Trans | 142.19 |
| 4-[(Boc)₂-Guanidino]phenylacetic acid (ET-082) | - | Boc₂-guanidino, phenyl | - | 392.40 |
- Cis/trans isomerism (e.g., ET-083 vs. target compound) affects spatial arrangement, which may alter binding affinity in biological systems . Replacement of the cyclohexane ring with a phenyl group (ET-082) increases aromaticity, influencing electronic properties and π-π interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Key Observations :
- Boc protection increases lipophilicity (higher LogP) compared to unprotected analogs like trans-4-methylcyclohexanecarboxylic acid .
- Methyl substitution further reduces aqueous solubility, critical for formulation challenges in drug delivery .
- Boc groups confer acid sensitivity, necessitating careful handling during synthesis .
Biological Activity
4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis involves several key steps:
- Protection of the Amine Group : The amine is protected using tert-butoxycarbonyl (Boc) groups.
- Formation of the Guanidino Group : The protected amine reacts with a guanidine derivative.
- Cyclization : The intermediate undergoes cyclization to form the cyclohexane ring.
These steps are critical for achieving the desired compound with high purity and yield .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates the activity of certain enzymes and receptors, which can lead to significant changes in cellular signaling pathways .
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and other physiological processes.
- Receptor Modulation : It interacts with various receptors, influencing cellular responses and signaling cascades.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.
- Potential Therapeutic Applications : Investigated for its role in drug development targeting metabolic disorders and other diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anti-inflammatory | Reduces cytokine production | |
| Therapeutic Potential | Investigated for metabolic disorders |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that treatment with the compound reduced IL-6 and TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate the precise pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
